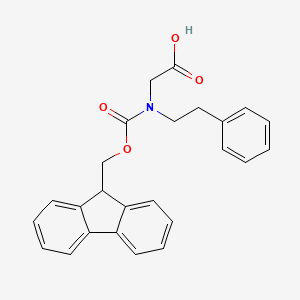

N-Fmoc-N-(2-phenylethyl)-glycine

Description

Contextualization within N-Protected Amino Acid Derivatives and Non-Canonical Amino Acids

N-Fmoc-N-(2-phenylethyl)-glycine is classified as both an N-protected amino acid derivative and a non-canonical amino acid (ncAA). acs.orgnih.gov In chemical synthesis, particularly in the creation of peptides, protecting groups are essential to prevent unwanted side reactions. peptide.comacs.org The N-terminus of an amino acid is protected to control the sequence of amino acid addition during peptide chain elongation. peptide.comnih.gov

The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used N-terminal protecting group in solid-phase peptide synthesis (SPPS). wikipedia.orgmtoz-biolabs.comlgcstandards.com Its key advantage is its lability to basic conditions, typically a solution of piperidine (B6355638), which allows for its removal without affecting acid-labile protecting groups often used for amino acid side chains or the linkage to the solid support resin. wikipedia.orglgcstandards.comamericanpeptidesociety.org This orthogonality is a cornerstone of modern peptide synthesis. peptide.comnih.gov

Furthermore, this compound is considered a non-canonical amino acid. Unlike the 20 standard proteinogenic amino acids, ncAAs are not directly encoded by the universal genetic code but are invaluable in medicinal chemistry and drug discovery. acs.orgnih.govthedailyscientist.org The incorporation of ncAAs into peptide chains can introduce novel structural and functional properties, such as enhanced stability against enzymatic degradation, improved pharmacokinetic profiles, and the ability to probe or modulate biological processes. thedailyscientist.orgnih.gov this compound, with its N-substituted phenylethyl group, introduces a specific hydrophobic and aromatic character that differs from the proteinogenic amino acids, thereby expanding the chemical diversity available for designing new molecules. nih.govthedailyscientist.org

Historical Development and Significance of N-Substituted Glycine (B1666218) Chemistry (Peptoids)

This compound is a monomer unit used in the synthesis of a major class of peptidomimetics known as peptoids. Peptoids, or poly-N-substituted glycines, are isomers of peptides where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. researchgate.netrsc.orgnih.gov This structural alteration has profound consequences, most notably the absence of the backbone amide proton, which reduces the propensity for forming stable secondary structures like alpha-helices and beta-sheets through hydrogen bonding.

The field of peptoid chemistry was pioneered in the early 1990s by researchers including Ronald N. Zuckermann, with the initial goal of accelerating drug discovery. nih.gov The development of the "sub-monomer" solid-phase synthesis method made the creation of large, diverse libraries of peptoid oligomers efficient and straightforward. rsc.orgosti.gov This method involves a two-step cycle: acylation of the resin-bound amine with a haloacetic acid, followed by a nucleophilic substitution reaction with a primary amine, which introduces the desired side chain. rsc.orgosti.gov The use of a vast array of commercially available primary amines allows for the introduction of a wide range of functionalities into the peptoid structure. osti.gov

The significance of peptoid chemistry lies in its ability to create peptide-like molecules with enhanced properties. A key advantage of peptoids is their resistance to proteolytic degradation, a major hurdle for the therapeutic use of natural peptides. researchgate.netrsc.org This increased stability, combined with the potential for high-throughput combinatorial synthesis, established peptoids as a valuable platform for discovering novel ligands, therapeutic agents, and advanced materials. researchgate.netrsc.orgnih.gov

Role of this compound as a Versatile Synthetic Building Block

This compound serves as a versatile building block in the construction of peptoids and other modified peptides. sigmaaldrich.comachemblock.comambeed.com Its utility stems directly from the strategic placement of its functional groups. The Fmoc group provides the necessary temporary protection of the secondary amine, making it perfectly suited for standard Fmoc-based solid-phase synthesis protocols. mtoz-biolabs.comcreative-peptides.com The carboxylic acid group allows for its coupling to a free amine on a growing peptide or peptoid chain, while the N-phenylethyl side chain imparts specific structural and chemical characteristics to the final molecule.

The phenylethyl side chain is of particular importance. It introduces both hydrophobicity and aromaticity, which can be exploited to:

Modulate Pharmacokinetic Properties: The lipophilic nature of the phenylethyl group can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a synthetic peptide or peptoid, potentially enhancing cell permeability. acs.org

Influence Molecular Conformation: The steric bulk and potential for π-π stacking interactions from the phenyl ring can be used to introduce conformational constraints in the final oligomer, guiding the formation of specific secondary structures. rsc.org

Engage in Specific Binding Interactions: The aromatic ring can participate in hydrophobic or aromatic-aromatic interactions within a biological target, such as the active site of an enzyme or a receptor binding pocket.

The modular nature of peptoid synthesis means that this compound can be precisely placed at any desired position within a sequence, allowing for the systematic investigation of structure-activity relationships. rsc.orgosti.gov This makes it a powerful tool for the rational design of functional molecules.

Overview of Research Trajectories for this compound and its Analogues

Research involving this compound and its analogues is directed toward the development of novel materials and therapeutic agents with tailored properties. The unique characteristics of this building block open up several promising research avenues.

One major trajectory is the design of bioactive peptoids . By incorporating this compound, researchers can create peptoids with enhanced biological stability and specific functionalities. researchgate.netrsc.org For example, the hydrophobic phenylethyl group can be crucial for disrupting bacterial membranes, leading to the development of novel antimicrobial agents that can combat drug-resistant pathogens. researchgate.netrsc.org Another area is the development of ligands for protein-protein interactions, where the aromatic side chain can mimic key residues like phenylalanine in a more proteolytically stable backbone. nih.gov

A second significant research direction is in materials science . The self-assembly of peptoids into well-defined nanostructures is a burgeoning field. osti.gov By designing sequences that alternate between hydrophobic monomers like this compound and hydrophilic monomers, scientists can create amphiphilic peptoids that self-assemble into nanosheets, nanotubes, and other hierarchical structures. osti.gov These materials have potential applications in areas such as drug delivery, diagnostics, and as scaffolds for tissue engineering.

Furthermore, research into analogues of this compound is an active area. This involves modifying the phenylethyl side chain to fine-tune properties. For instance, introducing substituents onto the phenyl ring can alter the electronic properties and steric bulk, leading to changes in binding affinity or self-assembly behavior. Replacing the phenylethyl group with other bulky, hydrophobic, or functional groups allows for the exploration of a vast chemical space to optimize the performance of the resulting peptoid for a specific application. The systematic substitution of this and other N-substituted glycine building blocks allows for detailed structure-activity relationship (SAR) studies, which are crucial for the rational design of new drugs and materials. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenylethyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c27-24(28)16-26(15-14-18-8-2-1-3-9-18)25(29)30-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23H,14-17H2,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQGEVARORMAGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of N-Fmoc-N-(2-phenylethyl)-glycine

The construction of this compound in solution relies on a series of well-established organic reactions tailored to achieve specific N-substitution and protection.

Direct N-alkylation of an Fmoc-glycine precursor is a primary strategy for introducing the 2-phenylethyl group. This approach typically involves the reaction of Fmoc-glycine with a 2-phenylethyl halide, such as 2-phenylethyl bromide, under basic conditions. The choice of base and solvent is critical to the success of the reaction, aiming to maximize yield while minimizing side reactions. A variety of bases can be employed, with inorganic bases like potassium carbonate or organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) being common choices. reddit.com Solvents are typically polar aprotic, like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which facilitate the SN2 reaction. reddit.com

A developed strategy for N-alkylation under mild conditions utilizes 4 Å molecular sieves as a base to promote the reaction with an appropriate alkyl halide. nih.gov This method has been validated for the side-chain N-alkylation of ortho-nitrobenzenesulfonyl (o-Ns)-protected Fmoc-amino acids. nih.gov

Table 1: Comparison of Conditions for N-Alkylation Reactions

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Base | Potassium Carbonate (K₂CO₃) | N,N-Diisopropylethylamine (DIEA) |

| Solvent | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) |

| Temperature | Elevated (e.g., 110°C) | Room Temperature to 60°C |

| Additives | Sodium Iodide (NaI) - Catalyst | None |

| Notes | Traditional method, may require harsher conditions. | Milder conditions, ammonium salt precipitation can drive the reaction. reddit.com |

Reductive amination offers an alternative and efficient pathway for forming the N-(2-phenylethyl) bond. This two-step, one-pot process involves the reaction of a carbonyl compound, typically glyoxylic acid, with 2-phenylethylamine to form an intermediate imine (a Schiff base). univ-rennes1.frnih.gov This imine is then reduced in situ to the desired secondary amine. The subsequent protection of the secondary amine with an Fmoc group yields the final product.

The choice of reducing agent is crucial for the success of the reduction step without affecting other functional groups. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). uq.edu.au Reductive amination of glyoxylic acid has been shown to be a simple and efficient method for preparing Fmoc-aza-β³-amino acid residues. univ-rennes1.frresearchgate.net

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis and is instrumental in the synthesis of this compound. google.com It serves as a base-labile protecting group for the primary or secondary amine of the glycine (B1666218) moiety. The key advantage of Fmoc chemistry lies in the mild conditions required for its removal, typically a solution of a secondary amine like piperidine (B6355638) in DMF, which are orthogonal to the acid-labile conditions used for cleaving peptides from many solid-phase resins and removing acid-labile side-chain protecting groups. google.com

In the context of synthesizing N-substituted glycine, the Fmoc group is introduced after the N-alkylation or reductive amination step. This is typically achieved by reacting the N-(2-phenylethyl)-glycine with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in the presence of a base. The stability of the Fmoc group under acidic and neutral conditions ensures the integrity of the N-protection throughout subsequent synthetic manipulations.

Synthesis of N-(2-phenylethyl)-glycine:

Via Alkylation: Reaction of glycine ethyl ester hydrochloride with 2-phenylethyl chloride in a solvent like DMF with a base such as potassium carbonate. reddit.com

Via Reductive Amination: Reaction of glyoxylic acid with 2-phenylethylamine, followed by reduction. univ-rennes1.fr

Saponification (if starting with an ester): Hydrolysis of the ester group to yield the free carboxylic acid.

Fmoc Protection: Reaction of N-(2-phenylethyl)-glycine with Fmoc-OSu or Fmoc-Cl in a suitable solvent system (e.g., dioxane/water) with a base like sodium bicarbonate.

Purification: The final product is purified through extraction and crystallization or chromatography to yield pure this compound.

Solid-Phase Synthesis (SPS) Protocols for N-Substituted Glycine Derivatives

Solid-phase synthesis (SPS) provides a powerful and efficient platform for the construction of N-substituted glycine oligomers, often referred to as peptoids. nih.govnih.gov The synthesis of a monomer like this compound itself is not typically performed on a solid support, but this compound is a crucial building block for the solid-phase synthesis of peptoid chains. However, the principles of SPS, particularly the "submonomer" method, are highly relevant to the chemistry of N-substituted glycines.

The submonomer method involves a two-step iterative cycle on a solid support: nih.govresearchgate.netescholarship.org

Acylation: The resin-bound amine is acylated with a haloacetic acid, such as bromoacetic acid, activated by a coupling agent like N,N'-diisopropylcarbodiimide (DIC). nih.govescholarship.org

Displacement: The resulting α-haloacetylated resin is treated with a primary amine, in this case, 2-phenylethylamine. The amine displaces the halide via nucleophilic substitution, thereby incorporating the N-substituent. nih.govescholarship.org

This method avoids the need to pre-synthesize the this compound monomer before incorporation into a growing chain on the resin.

For the synthesis of peptides or peptoids containing this compound where the N-substituted residue is not at the C-terminus, the choice of resin and linker is governed by standard Fmoc-based solid-phase peptide synthesis (SPPS) principles. The selection is primarily determined by the desired C-terminal functionality of the final peptide. chempep.combiosynth.com

For C-terminal Carboxylic Acids: Wang resin or 2-chlorotrityl chloride (2-CTC) resin are commonly used. chempep.comuci.edu The 2-CTC resin is particularly advantageous as it allows for the attachment of the first Fmoc-amino acid under very mild conditions, preventing racemization. biosynth.com Cleavage from these resins is achieved with moderately acidic conditions (e.g., a cocktail containing trifluoroacetic acid, TFA), which leaves the Fmoc group intact if needed for fragment condensation strategies. biosynth.comuci.edu

For C-terminal Amides: Rink Amide resin is the most common choice for Fmoc-based synthesis of peptide amides. chempep.comuci.edu Cleavage from Rink Amide resin also utilizes a TFA-based cocktail, which simultaneously removes acid-labile side-chain protecting groups and releases the peptide as a C-terminal amide. nih.gov

Table 2: Common Resins and Linkers for Fmoc-SPPS

| Resin Type | Linker Type | C-Terminal Functionality | Cleavage Condition | Key Features |

|---|---|---|---|---|

| Wang Resin | p-Alkoxybenzyl alcohol | Carboxylic Acid | Moderate Acid (TFA) | Standard resin for peptide acids. chempep.comimperial.ac.uk |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Carboxylic Acid | Very Mild Acid (e.g., 1% TFA) | Suppresses diketopiperazine formation and suitable for protected fragments. uci.edu |

| Rink Amide Resin | Knorr/Rink | Amide | Moderate Acid (TFA) | Standard for peptide amides in Fmoc chemistry. chempep.comresearchgate.net |

The immobilization of this compound onto these resins follows standard coupling procedures, typically using activating agents like DIC with additives such as Oxyma or HOBt, or pre-formed active esters. google.com The steric bulk of the N-substituent can sometimes slow coupling reactions, potentially requiring longer reaction times or double coupling cycles to ensure complete reaction.

Optimization of Coupling Efficiencies in Peptoid Synthesis

Several factors influence the coupling efficiency in peptoid synthesis. The choice of coupling reagents for the acylation step plays a significant role. While N,N'-diisopropylcarbodiimide (DIC) is widely used due to its efficiency and the solubility of its urea byproduct, other reagents have been explored to enhance coupling rates and minimize side reactions. bachem.com For sterically hindered amines or during the synthesis of long peptoid sequences, more potent activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can be employed. bachem.com These reagents have been shown to improve coupling yields, particularly in challenging sequences. bachem.com

The reaction conditions, including solvent and temperature, are also crucial. N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are common solvents for solid-phase peptoid synthesis. escholarship.org Increasing the reaction temperature can often accelerate both the acylation and displacement steps, leading to shorter cycle times, which is particularly beneficial in automated synthesis.

The nature of the amine submonomer also affects the displacement reaction. While 2-phenylethylamine is relatively reactive, bulky or electron-deficient primary amines may require longer reaction times or elevated temperatures to achieve complete substitution. Careful monitoring of the reaction progress is essential to ensure high fidelity in the peptoid sequence.

| Coupling Reagent | Activating Agent Class | Key Advantages | Common Applications |

|---|---|---|---|

| DIC (N,N'-Diisopropylcarbodiimide) | Carbodiimide | Cost-effective, soluble urea byproduct. | Standard peptoid synthesis. |

| HBTU/TBTU | Aminium/Uronium Salt | High coupling efficiency, low racemization for chiral monomers. | Difficult couplings, peptide-peptoid hybrids. |

| HATU | Aminium/Uronium Salt | Very high coupling efficiency, especially for sterically hindered monomers. bachem.com | Sterically demanding couplings, rapid synthesis protocols. |

| COMU | Onium Salt | High efficiency comparable to HATU, improved safety profile (non-explosive). bachem.com | General peptoid and peptide synthesis. |

On-Resin Chemical Modifications and Derivatizations

One of the significant advantages of solid-phase synthesis is the ability to perform chemical modifications on the resin-bound oligomer. For peptoids containing N-(2-phenylethyl)-glycine residues, the aromatic ring of the phenylethyl side chain can be a site for various chemical transformations. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can be performed on the resin-bound peptoid, although harsh conditions may lead to side reactions or cleavage from the support. Careful selection of reagents and reaction conditions is therefore critical.

More commonly, on-resin modifications involve the incorporation of functionalized monomers that can undergo further reactions. For instance, a peptoid sequence can be designed to include monomers with protected functional groups, such as an alkyne or an azide, which can then be deprotected and subjected to click chemistry reactions on the resin. This allows for the conjugation of various molecules, such as fluorescent dyes, carbohydrates, or other bioactive moieties.

On-resin cyclization is another powerful technique for generating conformationally constrained peptoid structures. researchgate.net This can be achieved through head-to-tail cyclization, side-chain-to-side-chain cyclization, or side-chain-to-terminus cyclization. biotage.com For example, a peptoid synthesized on a resin can be deprotected at the N-terminus and the C-terminus (if attached via a cleavable linker to the side chain of an amino acid) and then cyclized. nih.gov Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for on-resin cyclization of peptoids containing azide and alkyne functionalities. figshare.com

Cleavage and Deprotection Strategies from Solid Supports

The final step in solid-phase peptoid synthesis is the cleavage of the oligomer from the solid support and the simultaneous removal of any side-chain protecting groups. For peptoids synthesized using Fmoc chemistry, this is typically accomplished with a strong acid, most commonly trifluoroacetic acid (TFA). wpmucdn.com The specific composition of the cleavage cocktail depends on the nature of the peptoid sequence and the type of resin used. nih.gov

Peptoids containing acid-sensitive residues, such as tryptophan or tyrosine, require the addition of scavengers to the TFA cocktail to prevent side reactions caused by cationic species generated during deprotection. wiley.com Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT). iris-biotech.de The phenylethyl side chain of N-(2-phenylethyl)-glycine is generally stable to standard TFA cleavage conditions.

For peptoids synthesized on Rink amide resin, which yields a C-terminal amide upon cleavage, a common cleavage cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v). merckmillipore.com The cleavage reaction is typically carried out for 2-3 hours at room temperature. wiley.com Following cleavage, the peptoid is precipitated from the TFA solution by the addition of cold diethyl ether.

| Cleavage Cocktail (Reagent) | Composition | Primary Use/Target Residues |

|---|---|---|

| Standard (e.g., Reagent B) | TFA/TIS/H₂O (95:2.5:2.5) merckmillipore.com | General purpose for most peptoids. |

| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) iris-biotech.de | Peptoids containing Trp, Cys, Met, Tyr. |

| TFA/DCM/Anisole | 49:49:2 nih.gov | Alternative for peptoids with indole-containing side chains. nih.gov |

| Reagent R | TFA/Thioanisole/Anisole/EDT (90:5:3:2) iris-biotech.de | Minimizes side reactions with Arg(Pbf/Pmc) and Trp. |

Enantioselective Synthetic Routes to Chiral N-Phenylethyl Glycine Analogues

While N-(2-phenylethyl)-glycine itself is achiral, the development of enantioselective methods for the synthesis of chiral α-substituted N-alkylated amino acids is a significant area of research. These methods can be adapted to produce chiral analogues of N-phenylethyl glycine where a substituent is introduced at the α-carbon.

Asymmetric Alkylation of Glycine Precursors

A common strategy for the asymmetric synthesis of α-amino acids is the alkylation of a chiral glycine enolate equivalent. In this approach, a glycine derivative is attached to a chiral auxiliary, which directs the stereochemical outcome of the subsequent alkylation reaction. The use of Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, has proven to be a powerful method for the synthesis of a wide range of α-amino acids with high enantioselectivity. nih.gov The alkylation of this complex with an appropriate electrophile, followed by decomplexation, yields the desired α-substituted amino acid.

Phase-transfer catalysis has also been employed for the asymmetric alkylation of glycine imines, using chiral quaternary ammonium salts to control the stereochemistry of the reaction. This method offers a practical route to enantioenriched α-amino acid derivatives.

Utilization of Chiral Auxiliaries and Organocatalysts

Chiral auxiliaries, such as Evans' oxazolidinones, can be attached to a glycine precursor to direct the stereoselective introduction of a substituent at the α-carbon. nih.govdigitellinc.com The auxiliary is subsequently cleaved to afford the chiral amino acid. This approach has been widely used in the synthesis of a variety of non-proteinogenic amino acids.

In recent years, organocatalysis has emerged as a powerful tool for enantioselective synthesis. whiterose.ac.uk Chiral phosphoric acids, for example, have been used to catalyze the asymmetric transfer hydrogenation of N-alkyl aryl imino esters, providing direct access to N-alkylated arylglycinate esters with high enantiomeric ratios. acs.org This methodology could potentially be adapted for the synthesis of chiral N-phenylethyl glycine analogues. Similarly, enantioselective C-H arylation of N-aryl glycine esters has been achieved using a chiral Pd(II)-catalyst, demonstrating the potential of catalytic C-H functionalization for the asymmetric synthesis of arylglycine derivatives. nih.gov

Convergent Synthesis Approaches Involving this compound Fragments

For the synthesis of long and complex peptide-peptoid hybrids, a purely linear solid-phase approach can be inefficient due to accumulating impurities and decreasing coupling efficiencies. Convergent synthesis, which involves the preparation of protected fragments that are subsequently coupled together in solution or on a solid support, offers a more efficient alternative. nih.govspringernature.com

In this strategy, a short peptoid fragment containing this compound can be synthesized on a solid support and then cleaved while keeping the side-chain protecting groups intact. This protected fragment can then be coupled to another peptide or peptoid fragment in solution. This approach is particularly advantageous for the synthesis of large molecules as the intermediate fragments can be purified, ensuring a higher purity of the final product.

Fragment condensation on a solid support is another viable convergent strategy. nih.gov In this method, a resin-bound peptide or peptoid is deprotected at the N-terminus, and a protected peptide or peptoid fragment is then coupled to it using appropriate coupling reagents. This process can be repeated to assemble a large target molecule. The use of peptide-peptoid hybrid fragments allows for the creation of novel structures with tailored properties, combining the conformational flexibility of peptoids with the structural diversity of peptides. frontiersin.org

Methodological Advancements in Scale-Up and Process Optimization

The industrial-scale synthesis of complex molecules like this compound necessitates a focus on methodological advancements that ensure efficiency, cost-effectiveness, and high purity of the final product. Process optimization and scale-up of such N-substituted amino acid derivatives involve a multifaceted approach, addressing challenges in key areas such as N-alkylation, protecting group strategy, reaction conditions, and purification. While specific literature on the large-scale synthesis of this compound is not extensively available, general principles and advanced methodologies for related compounds provide a clear roadmap for its potential process optimization.

A critical step in the synthesis is the N-alkylation of the glycine backbone. Traditional methods can be inefficient and lead to side reactions, posing challenges for large-scale production. Modern advancements focus on cleaner and more efficient alkylation strategies. For instance, a novel approach utilizes 4 Å molecular sieves as a base to promote the N-alkylation reaction in the presence of an appropriate alkyl halide under mild conditions nih.govcnr.itresearchgate.net. This method has been successfully applied to the side-chain N-alkylation of ortho-Ns-protected Fmoc-amino acids and offers a valuable alternative to harsher techniques nih.govcnr.itresearchgate.net. Another strategy involves the reductive amination of a glycine precursor, a method that has been automated for the parallel synthesis of N-alkylated-α-amino methyl esters in gram quantities, demonstrating its scalability chimia.ch.

The choice of protecting groups and the optimization of their introduction and removal are paramount in a scalable synthesis. The 9-fluorenylmethoxycarbonyl (Fmoc) group is widely used for amine protection in peptide synthesis due to its base-lability, which allows for milder deprotection conditions compared to acid-labile groups like Boc altabioscience.com. However, the introduction of the Fmoc group itself can be a source of impurities. To mitigate this, intermediate silylation of the carboxylic acid with chlorotrimethylsilane has been proposed to prevent amino acid oligomerization during Fmoc protection nih.gov. Furthermore, the development of improved oxime base reagents for the clean introduction of the Nα-Fmoc protecting group aims to replace the less efficient N-hydroxysuccinimide activation nih.gov.

Optimization of reaction conditions is another key aspect of process development. This includes the selection of appropriate solvents, temperature, and reaction times to maximize yield and minimize side reactions creative-peptides.com. For instance, in solid-phase peptide synthesis (SPPS), controlling the temperature and duration of Fmoc group removal can significantly reduce the formation of unwanted by-products creative-peptides.com. The use of high-quality, pure Fmoc amino acids is also crucial as it leads to higher yields, easier peptide purification, and a more consistent impurity profile in the crude product, which simplifies optimization during scale-up altabioscience.com.

Purification of the final product and intermediates is a significant cost driver in large-scale synthesis. Methodological advancements in this area focus on developing efficient and scalable purification techniques. Crystallization is a preferred method for purifying Fmoc-amino acids on an industrial scale. A novel process for the crystallization of N-FMOC-amino acid crude products involves dissolving the crude product in an ethanol/water system, followed by crystallization at a low temperature to obtain a high-purity product google.com. This method also allows for the recycling of the ethanol, making it a more environmentally friendly and cost-effective approach google.com.

The table below summarizes potential optimization strategies for the scale-up of this compound synthesis, based on methodologies developed for related compounds.

| Process Step | Traditional Method | Advanced Methodology | Potential Advantages for Scale-Up | Supporting Research |

| N-Alkylation | Use of strong bases and harsh conditions | - Use of 4 Å molecular sieves as a mild base- Automated reductive amination | - Milder reaction conditions- Improved selectivity and yield- Increased throughput and reproducibility | nih.govcnr.itresearchgate.netchimia.ch |

| Fmoc Protection | Standard Fmoc-OSu activation | - Intermediate silylation to prevent oligomerization- Use of improved oxime base reagents | - Reduced impurity formation- Higher purity of the protected amino acid | nih.gov |

| Reaction Conditions | General, non-optimized parameters | - Precise control of temperature and reaction time- Use of high-purity starting materials | - Minimized side reactions- Consistent product quality and yield | altabioscience.comcreative-peptides.com |

| Purification | Chromatographic purification | - Optimized crystallization from ethanol/water systems | - Cost-effective and scalable- High purity of the final product- Solvent recycling | google.com |

Further research into the specific kinetics and thermodynamics of the N-alkylation of Fmoc-glycine with (2-bromoethyl)benzene would be necessary to fully optimize the large-scale synthesis of this compound. However, the application of these advanced methodologies from related N-substituted amino acid syntheses provides a strong foundation for developing a robust and efficient industrial process.

Molecular Design, Structural Elucidation, and Conformational Dynamics

Conformational Analysis of N-Fmoc-N-(2-phenylethyl)-glycine and its Incorporation into Oligomers

The structure of this compound features a tertiary amide bond within the carbamate (B1207046) linkage of the Fmoc group. Rotation around this C-N bond is restricted, leading to the existence of the compound as a mixture of cis and trans rotamers (or conformers). This phenomenon is a hallmark of N-substituted amino acids and peptides (peptoids) and significantly influences the three-dimensional structure and biological activity of oligomers into which they are incorporated.

The presence of these two stable isomers at room temperature complicates spectroscopic analysis, often resulting in the doubling of signals in NMR spectra. The equilibrium between these rotamers and the energy barrier to their interconversion can be studied using temperature-dependent NMR spectroscopy. By increasing the temperature, the rate of interconversion increases until the separate signals for the two rotamers broaden and coalesce into a single average signal. The temperature at which this occurs, known as the coalescence temperature, allows for the calculation of the rotational energy barrier (ΔG‡). For similar Fmoc-protected N-substituted glycine (B1666218) derivatives, these barriers are typically in the range of 17-19 kcal/mol. nih.gov

**3.2. Spectroscopic Techniques for Structural Characterization

A suite of spectroscopic methods is essential for the comprehensive characterization of this compound, confirming its identity, purity, and conformational properties.

High-resolution NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound in solution. Both ¹H and ¹³C NMR are utilized for complete structural assignment and to assess the purity of the compound.

Due to the presence of cis and trans rotamers, the NMR spectra are complex, with many signals appearing as pairs. The expected chemical shifts can be predicted by analyzing the constituent parts of the molecule: the Fmoc group, the phenylethyl group, and the glycine backbone.

¹H NMR:

Fmoc Group: The aromatic protons of the fluorenyl group typically appear as a series of multiplets in the downfield region, approximately between 7.30 and 7.90 ppm. The benzylic proton (CH) and the methylene (B1212753) protons (CH₂) of the fluorenylmethoxy moiety are expected around 4.2-4.5 ppm. chemicalbook.com

Phenylethyl Group: The aromatic protons of the phenyl ring will resonate in the 7.1-7.3 ppm range, while the two methylene groups (-CH₂-CH₂-) will appear as triplets in the upfield region, likely between 2.8 and 3.8 ppm.

Glycine Backbone: The glycine methylene protons (-CH₂-COOH) are expected to show distinct signals for each rotamer, appearing as singlets or complex multiplets depending on the solvent and temperature, typically in the 3.8-4.2 ppm range.

¹³C NMR:

Carbonyl Groups: The carboxylic acid carbon and the urethane (B1682113) carbonyl carbon are expected to resonate in the most downfield region, typically between 155 and 175 ppm. chemicalbook.com

Aromatic Carbons: The carbons of the fluorenyl and phenyl groups will appear in the 120-145 ppm range.

Aliphatic Carbons: The glycine α-carbon, the phenylethyl methylene carbons, and the Fmoc methylene and methine carbons will resonate in the upfield region, generally between 40 and 70 ppm. chemicalbook.com

The purity of the sample can be assessed by the presence of any unexpected signals, and the ratio of the two rotamers can be determined by integrating their respective, well-resolved signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Atom Type | Predicted Chemical Shift (ppm) | Notes |

| Fmoc | Aromatic CH | 7.30 - 7.90 | Multiple signals |

| Fmoc | CH (methine) | ~4.2 - 4.5 | |

| Fmoc | CH₂ (methylene) | ~4.2 - 4.5 | |

| Fmoc | Urethane C=O | 155 - 158 | |

| Phenylethyl | Aromatic CH | 7.10 - 7.30 | Multiple signals |

| Phenylethyl | N-CH₂ | ~3.5 - 3.8 | Signals likely doubled due to rotamers |

| Phenylethyl | Ph-CH₂ | ~2.8 - 3.1 | Signals likely doubled due to rotamers |

| Glycine | N-CH₂-COOH | ~3.8 - 4.2 | Signals likely doubled due to rotamers |

| Glycine | COOH | 170 - 175 |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in the molecule and the non-covalent interactions that influence its conformation. acs.org

Carbonyl Stretching (C=O): Two distinct, strong absorption bands are expected for the carbonyl groups. The carboxylic acid C=O stretch typically appears around 1700-1740 cm⁻¹, while the urethane C=O stretch of the Fmoc group is found at a slightly lower frequency, around 1680-1700 cm⁻¹.

Aromatic Rings: Bands corresponding to C=C stretching within the aromatic rings of the fluorenyl and phenyl groups are expected in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Aliphatic Groups: C-H stretching vibrations for the methylene groups appear in the 2850-3000 cm⁻¹ range.

Hydrogen Bonding: Broadening of the O-H stretching band of the carboxylic acid (typically centered around 3000 cm⁻¹) can indicate the presence of intermolecular hydrogen bonding, which is a key interaction in the solid state and in the formation of self-assembled structures. researchgate.netacs.org

FTIR is a powerful tool for studying the secondary structures of peptides and peptidomimetics into which this compound is incorporated, as the positions of the amide I (primarily C=O stretch) and amide II (N-H bend and C-N stretch) bands are sensitive to conformational changes like the formation of β-sheets. researchgate.netlew.ro

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |

| Carboxylic Acid | C=O Stretch | 1700 - 1740 | Strong |

| Urethane (Fmoc) | C=O Stretch | 1680 - 1700 | Strong |

| Aromatic Rings | C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-N Stretch | C-N Stretch | 1100 - 1300 | Medium |

Mass spectrometry is used to confirm the molecular weight of this compound and to elucidate its structure through analysis of its fragmentation patterns. The compound has a molecular formula of C₂₅H₂₃NO₄ and a monoisotopic mass of approximately 401.16 Da. nih.govsigmaaldrich.com

Electrospray ionization (ESI) is a common technique for analyzing such compounds. In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ is observed at m/z 402.17.

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting the parent ion. The fragmentation of Fmoc-protected amino acids is well-characterized. Key fragmentation pathways include:

Loss of the Fmoc group: A primary fragmentation involves the cleavage of the Fmoc group via a McLafferty-type rearrangement, resulting in the loss of dibenzofulvene (178 Da) and CO₂ (44 Da), to generate an ion corresponding to the deprotected, protonated amino acid. nih.gov

Fmoc-related ions: Several characteristic fragment ions originating from the Fmoc moiety itself are commonly observed. These include the fluorenylmethyl cation at m/z 179 (C₁₄H₁₁⁺) or related ions at m/z 165 (fluorenyl cation). nih.gov The protonated (9H-fluoren-9-yl)methyl carbamate ion at m/z 240 can also be formed. nih.gov

Side Chain Fragmentation: Cleavage can also occur along the phenylethyl side chain and the glycine backbone, providing further structural confirmation.

UV-Vis spectroscopy is primarily used for the quantitative analysis of this compound, leveraging the strong ultraviolet absorbance of the fluorenyl group. The fluorenyl system exhibits characteristic absorption maxima around 265 nm, 290 nm, and 301 nm. acs.org

This property forms the basis of a widely used method to determine the concentration of Fmoc-protected species, particularly for quantifying the loading of Fmoc-amino acids onto solid-phase synthesis resins. The procedure involves cleaving the Fmoc group with a solution of a secondary amine, such as piperidine (B6355638) in dimethylformamide (DMF). This reaction releases the Fmoc moiety, which then forms a highly chromophoric dibenzofulvene-piperidine adduct. The concentration of this adduct can be accurately determined by measuring its absorbance at a specific wavelength (typically ~301 nm, with a molar extinction coefficient (ε) of ~7800 L·mol⁻¹·cm⁻¹). nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques, especially high-performance liquid chromatography (HPLC), are indispensable for both the purification of this compound after its synthesis and for the assessment of its purity. ajpamc.com

Reversed-Phase HPLC (RP-HPLC) is the most common method. Due to the hydrophobic nature of the Fmoc and phenylethyl groups, the compound interacts strongly with nonpolar stationary phases.

Stationary Phase: C8 or C18 silica (B1680970) columns are typically employed.

Mobile Phase: A gradient elution is used, commonly with a mixture of water (solvent A) and acetonitrile (B52724) or methanol (B129727) (solvent B). Both solvents are usually acidified with a small amount of an ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA), to ensure sharp peaks by protonating the carboxylic acid group and suppressing silanol (B1196071) interactions.

Detection: Detection is performed using a UV detector, set to one of the absorbance maxima of the Fmoc group (e.g., 265 nm or 301 nm), which allows for high sensitivity.

The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. High-purity samples (e.g., >98%) are required for successful peptide synthesis to avoid the accumulation of deletion or modified sequences in the final product. sigmaaldrich.comacs.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for the analysis of this compound. kilobio.comambeed.com These techniques are routinely used to assess the purity of the compound and to monitor the progress of reactions in which it is involved.

In a typical HPLC analysis, a solution of the compound is injected into a column packed with a stationary phase. A solvent or a mixture of solvents (the mobile phase) is then pumped through the column. The separation of the components in the sample is based on their differential partitioning between the stationary and mobile phases. For this compound, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile and water.

The presence of the Fmoc group, with its strong UV chromophore, allows for sensitive detection using a UV detector. A typical HPLC chromatogram of a pure sample of this compound shows a single, sharp peak, indicating the absence of significant impurities. kilobio.com The retention time of this peak is a characteristic feature of the compound under specific chromatographic conditions.

UPLC, a more recent development, utilizes smaller particle sizes in the stationary phase and higher pressures, resulting in faster analysis times and improved resolution. This can be particularly advantageous for high-throughput screening or when analyzing complex mixtures containing this compound.

A study on the analysis of amino acids as their Fmoc derivatives provides a comprehensive overview of the HPLC methods used. nih.gov While this study does not specifically focus on this compound, the principles of derivatization and chromatographic separation are directly applicable. nih.gov The study highlights the optimization of reaction conditions for Fmoc derivatization, such as pH, reagent concentration, and reaction time, to ensure complete and reproducible derivatization for accurate quantification. nih.gov

Purity Determination and Impurity Profiling

Ensuring the high purity of this compound is critical for its applications, particularly in peptide synthesis where impurities can lead to the formation of undesired side products. kilobio.com Purity is typically assessed by HPLC, with the area of the main peak relative to the total area of all peaks providing a quantitative measure of purity. kilobio.comavantorsciences.com Pharmaceutical-grade N-Fmoc-glycine, a related compound, generally requires a purity of ≥99%. kilobio.com

Impurity profiling involves the identification and quantification of any minor components present in a sample of this compound. These impurities can arise from the starting materials, side reactions during synthesis, or degradation of the compound.

Common potential impurities could include:

Unreacted starting materials.

By-products from the Fmoc protection step.

Di-substituted glycine derivatives.

Degradation products resulting from the cleavage of the Fmoc group.

Mass spectrometry (MS), often coupled with HPLC (LC-MS), is a powerful technique for identifying these impurities. By providing the molecular weight of each component, LC-MS can help in elucidating the structures of unknown impurities.

A Certificate of Analysis (COA) for a commercial sample of this compound would typically include the purity as determined by HPLC, as well as information on other quality control tests.

| Analytical Technique | Purpose | Typical Findings |

| HPLC/UPLC | Purity assessment and quantification | A single major peak for a pure sample. Purity levels are often reported as ≥95% or ≥98%. achemblock.comsigmaaldrich.comsigmaaldrich.com |

| LC-MS | Impurity identification | Provides molecular weight data for the main compound and any impurities, aiding in their structural elucidation. |

| NMR Spectroscopy | Structural confirmation | The 1H and 13C NMR spectra provide detailed information about the molecular structure, confirming the presence of the Fmoc, phenylethyl, and glycine moieties. |

Computational Chemistry and Molecular Modeling Studies of N-Substituted Glycine Backbones

Computational chemistry and molecular modeling offer valuable insights into the conformational dynamics and structural properties of N-substituted glycine backbones, such as the one found in this compound. These studies complement experimental data and provide a deeper understanding of the molecule's behavior at the atomic level.

N-substituted glycines, also known as peptoids, are a class of peptide mimics that have garnered significant interest due to their enhanced proteolytic stability and conformational flexibility. researchgate.net The substitution on the nitrogen atom removes the backbone N-H group, which is a hydrogen bond donor, and introduces a new side chain. This modification has a profound impact on the accessible conformations of the molecule.

Computational studies on N-substituted glycine backbones often employ molecular mechanics or quantum mechanics methods to explore the potential energy surface of the molecule. These calculations can predict the most stable conformations (lowest energy states) and the energy barriers between them.

For this compound, molecular modeling can be used to investigate:

Rotational barriers around the various single bonds in the molecule, particularly the C-N bonds of the glycine backbone.

The influence of the Fmoc and phenylethyl groups on the conformational preferences of the glycine backbone. The bulky nature of these groups can introduce steric hindrance, restricting the accessible conformational space.

Intramolecular interactions , such as van der Waals forces and potential weak hydrogen bonds, that stabilize certain conformations.

A study on the intrinsic conformational dynamics of glycine in a polarizable molecular dynamics force field highlights the complexity of modeling even this simple amino acid. nih.gov The study demonstrates that accurately capturing the Ramachandran distribution of glycine requires sophisticated force fields that can account for polarization effects. nih.gov While this research focuses on glycine itself, the methodologies are directly applicable to understanding the more complex this compound.

The insights gained from computational studies can aid in the rational design of novel peptoids with specific conformational properties, which is crucial for their application in drug discovery and materials science.

| Computational Method | Information Gained |

| Molecular Mechanics | Provides insights into the low-energy conformations and the overall shape of the molecule. |

| Quantum Mechanics | Offers a more accurate description of the electronic structure and can be used to calculate properties like rotational barriers and reaction energies. |

| Molecular Dynamics Simulations | Simulates the movement of the atoms over time, providing a dynamic picture of the molecule's conformational flexibility and interactions with its environment. |

Applications in Advanced Chemical and Biological Research

Engineering of N-Substituted Peptides (Peptoids) as Biologically Active Scaffolds

Design and Synthesis of Peptoid Libraries for Chemical Biology Studies

The creation of peptoid libraries is a powerful strategy for discovering new biologically active molecules. nih.gov The submonomer method, a common approach for peptoid synthesis, allows for the incorporation of a wide variety of side chains, including the N-(2-phenylethyl) group from N-Fmoc-N-(2-phenylethyl)-glycine. escholarship.org This method involves a two-step cycle of acylation with a haloacetic acid followed by nucleophilic displacement with a primary amine. The Fmoc protecting group on the glycine (B1666218) derivative is crucial for solid-phase synthesis, ensuring controlled, stepwise addition of monomers. nih.govescholarship.org The diversity of these libraries enables high-throughput screening for various biological targets. nih.gov

Investigating the Influence of the N-(2-phenylethyl) Moiety on Peptoid Recognition and Interaction Profiles

The N-(2-phenylethyl) side chain of this particular glycine derivative significantly influences the properties and biological activity of the resulting peptoid. The aromatic phenyl group can participate in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, which are critical for molecular recognition and binding to biological targets. nih.gov The presence of this bulky, hydrophobic group can also induce the formation of stable secondary structures in the peptoid chain, which is often a prerequisite for high-affinity binding to proteins. nih.gov The flexibility of the ethyl linker allows the phenyl group to orient itself optimally within a binding pocket.

Developing Peptoid-Based Modulators of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their dysregulation is implicated in numerous diseases. nih.gov However, targeting PPIs with small molecules has proven challenging due to the large and often flat nature of the interaction surfaces. mdpi.com Peptoids have emerged as a promising modality for inhibiting PPIs due to their unique structural and physicochemical properties. rsc.orgnih.gov

The incorporation of N-(2-phenylethyl)-glycine into peptoid sequences can enhance their ability to mimic the key "hot spot" residues at protein-protein interfaces. The phenylethyl side chain can effectively mimic the side chains of natural amino acids like phenylalanine or tyrosine, which are frequently found at PPI interfaces. By designing peptoid libraries containing this and other diverse monomers, researchers can identify potent and selective inhibitors of specific PPIs, opening up new avenues for therapeutic intervention. rsc.orgnih.gov

| Application | Key Feature of N-(2-phenylethyl) Moiety | Research Focus |

| Peptoid Library Synthesis | Versatile building block for solid-phase synthesis. nih.gov | High-throughput screening for novel biological activities. nih.gov |

| Molecular Recognition | Provides hydrophobic and aromatic interactions. nih.gov | Understanding and predicting peptoid-protein binding. |

| PPI Modulation | Mimics key amino acid side chains at interfaces. rsc.orgnih.gov | Development of novel therapeutics targeting PPIs. |

Role in the Development of Biomimetic and Bioinspired Systems

Biomimetic and bioinspired systems aim to replicate the functions and structures of biological molecules and assemblies. nih.govnih.gov The unique properties of peptoids, facilitated by monomers like this compound, make them excellent candidates for the construction of such systems.

Functional Mimicry of Natural Peptides and Proteins

Peptoids can be designed to mimic the structure and function of natural peptides and proteins. By strategically incorporating monomers like this compound, it is possible to create peptoid-based structures that replicate the binding surfaces of proteins. nih.gov This allows for the development of synthetic molecules that can, for example, act as receptor agonists or antagonists, or mimic the activity of enzymes. The resistance of peptoids to proteolysis is a significant advantage in this context, leading to more stable and effective biomimetic molecules.

Scaffold for Bioconjugation and Molecular Tagging Applications

| Biomimetic Application | Role of this compound | Desired Outcome |

| Functional Mimicry | Provides key structural and interactive elements. nih.gov | Creation of stable, synthetic molecules with protein-like functions. |

| Bioconjugation Scaffold | Forms a stable and versatile backbone for attachment. chemimpex.com | Development of targeted diagnostics and therapeutics. nih.gov |

Contributions to Drug Discovery Research Methodologies

The unique structural features of this compound make it a valuable tool in the multifaceted field of drug discovery. Its phenylethyl side chain and the Fmoc protecting group allow for its incorporation into peptide and peptoid structures, facilitating the systematic exploration of molecular interactions that are critical for therapeutic development.

Exploration of Structure-Activity Relationships in Peptide and Peptoid-Based Modulators

The phenylethyl group provides a combination of hydrophobicity and aromaticity, which can be crucial for binding to specific pockets in proteins or other biomolecules. Researchers can synthesize a library of related compounds, varying the position or nature of the N-substituent, to map the binding requirements of a target. This systematic approach allows for the identification of key pharmacophoric features and the optimization of lead compounds for enhanced potency and selectivity.

For instance, the incorporation of N-(2-phenylethyl)glycine into peptoid oligomers has been used to create molecules that can adopt stable, helical secondary structures. The chirality and bulk of the phenylethyl side chain are critical factors in controlling the rotational barrier of the backbone N-Cα bond, which in turn dictates the conformational preferences of the oligomer. This control over the three-dimensional structure is essential for designing molecules that can mimic the secondary structures of peptides and effectively interact with biological targets.

A summary of relevant research findings is presented in the table below:

| Research Area | Key Finding |

| Peptoid Conformation | The N-(2-phenylethyl) side chain can induce stable helical structures in peptoid oligomers. |

| Structure-Activity Relationship | Systematic modification of the phenylethyl group allows for detailed mapping of target binding sites. |

| Pharmacophore Modeling | The hydrophobic and aromatic nature of the side chain serves as a key pharmacophoric element. |

Application in Enzyme Inhibitor Design Studies

The design of enzyme inhibitors is a cornerstone of drug development, and this compound serves as a valuable building block in this endeavor. Its structure can be integrated into peptoid or peptide-like scaffolds that are designed to fit into the active site of a target enzyme, thereby blocking its catalytic activity.

The phenylethyl group can mimic the side chains of natural amino acids like phenylalanine, allowing the resulting peptoid to act as a competitive inhibitor. Furthermore, the peptoid backbone is resistant to proteolytic degradation, a significant advantage over traditional peptide-based inhibitors. This increased stability can lead to a longer duration of action in a biological system.

Researchers have utilized monomers like this compound to construct inhibitors for a variety of enzymes. By systematically altering the peptoid sequence and observing the effects on inhibitory activity, it is possible to develop highly potent and specific enzyme inhibitors. This approach has been particularly fruitful in the development of inhibitors for proteases, a class of enzymes implicated in numerous diseases.

Integration into Advanced Materials and Nanotechnology Research

The self-assembling properties and the capacity for surface modification endowed by this compound have positioned it as a significant component in the development of novel materials and nanotechnologies.

Self-Assembly of N-Substituted Glycine Oligomers into Ordered Architectures

The interplay of the aromatic Fmoc group and the phenylethyl side chain in this compound can drive the self-assembly of its oligomers into well-defined nanostructures. The Fmoc group is known to promote self-assembly through π-π stacking interactions, while the phenylethyl group can contribute to hydrophobic and aromatic interactions, guiding the formation of ordered architectures such as nanofibers, nanosheets, and hydrogels.

These self-assembled structures have potential applications in areas such as tissue engineering, drug delivery, and catalysis. The ability to control the morphology of the self-assembled material by tuning the sequence of the N-substituted glycine oligomer opens up possibilities for creating materials with tailored properties. For example, hydrogels formed from the self-assembly of these oligomers can encapsulate therapeutic agents for controlled release.

The following table summarizes the types of ordered architectures formed through self-assembly:

| Oligomer Type | Resulting Architecture | Potential Application |

| Di- and Tri-peptoids | Nanofibers, Nanosheets | Tissue Engineering Scaffolds |

| Block Copolymers | Micelles, Vesicles | Drug Delivery Vehicles |

| Cyclic Peptoids | Nanotubes | Ion Channels |

Functionalization of Surfaces and Nanoparticles

The this compound monomer can be used to functionalize the surfaces of various materials, including nanoparticles, to impart specific properties. The Fmoc-protected amine allows for standard solid-phase synthesis techniques to be used to grow peptoid chains directly from a surface.

This surface modification can be used to alter the hydrophobicity, biocompatibility, and recognition properties of the material. For example, functionalizing gold nanoparticles with peptoids containing N-(2-phenylethyl)glycine can create a stable, biocompatible coating that can also be used to attach other biomolecules for sensing or targeting applications. The phenylethyl groups can provide a hydrophobic interface, while other monomers in the peptoid chain can be chosen to provide specific functionalities.

This approach has been used to create biosensors, where the functionalized surface can selectively bind to a target analyte, leading to a detectable signal. The versatility of peptoid chemistry allows for the creation of a wide range of surface coatings with finely tuned properties, making this compound a valuable tool in the field of materials science.

Future Perspectives and Grand Challenges in N Fmoc N 2 Phenylethyl Glycine Research

Innovations in Protecting Group Chemistry and Deprotection Strategies

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is central to the solid-phase synthesis of peptoids incorporating N-Fmoc-N-(2-phenylethyl)-glycine. altabioscience.com Its removal is typically achieved using a secondary amine base like piperidine (B6355638). nih.govresearchgate.net However, the quest for milder and more efficient deprotection methods is a continuous effort in synthetic chemistry.

A significant challenge lies in minimizing side reactions and accommodating sensitive functional groups within a growing peptoid chain. nih.gov To this end, researchers are exploring alternative deprotection reagents. One area of focus is the use of less nucleophilic bases, such as 4-methylpiperidine (B120128) (4MP) or piperazine (B1678402) (PZ), which can offer a different reactivity profile and potentially reduce unwanted side reactions. nih.gov Another approach involves "in situ" Fmoc removal, where the deprotection agent is added directly to the coupling cocktail, aiming to reduce solvent consumption and streamline the synthesis process. peptide.com

The development of orthogonal protecting groups that can be removed under highly specific and non-basic conditions represents a major frontier. While not yet standard for this specific compound, strategies employing photolabile or enzymatically-cleavable protecting groups are being investigated in the broader field of peptide and peptoid synthesis. nih.gov These innovations promise greater control over complex molecular architectures.

| Deprotection Reagent | Common Concentration | Key Advantages | Key Challenges |

| Piperidine (PP) | 20% in DMF | Well-established, fast and effective removal of Fmoc group. researchgate.net | Can cause side reactions like aspartimide formation. nih.gov |

| 4-Methylpiperidine (4MP) | 20% in DMF | Can be advantageous in terms of toxicity and handling. nih.gov | Performance can be dependent on peptide sequence hydrophobicity and size. nih.gov |

| Piperazine (PZ) | 10% in DMF/ethanol | Offers an alternative to piperidine with different basicity and polarity. nih.gov | May have lower solubility, requiring co-solvents. nih.gov |

Chemoenzymatic Synthesis of Complex N-Substituted Glycine (B1666218) Structures

The convergence of chemical and enzymatic methods, known as chemoenzymatic synthesis, offers powerful solutions for constructing complex N-substituted glycine structures with high precision. nih.gov Enzymes, acting as catalysts, can introduce a level of stereoselectivity and regioselectivity that is often difficult to achieve through purely chemical means. rsc.org

A major hurdle in applying this to this compound and its derivatives is the development of enzymes that can efficiently process these "unnatural" substrates. nih.govnih.gov Techniques like directed evolution and protein engineering are being employed to tailor enzymes, such as lipases and glycosyltransferases, to accommodate the specific steric and electronic properties of these building blocks. nih.govresearchgate.net For example, a chemoenzymatic approach has been successfully used to synthesize N-arachidonoyl glycine, where a lipase (B570770) catalyzed the key acylation step. nih.gov Similarly, the synthesis of complex N-glycans often relies on a combination of chemical synthesis of a core structure followed by enzymatic extension. nih.govrsc.org

The future in this area lies in expanding the toolbox of available enzymes and optimizing their compatibility with the conditions of solid-phase synthesis. This would enable the creation of highly complex and precisely defined peptoid-peptide hybrids and other sophisticated molecular architectures.

Development of Automated Synthesis Platforms for Peptoid Libraries

The ability to rapidly synthesize and screen large libraries of peptoids is crucial for discovering new drug leads and functional materials. cem.comkohan.com.tw this compound is a key component in building such libraries due to the properties conferred by its phenylethyl side chain. researchgate.net Automating the synthesis process is essential for achieving the necessary throughput. cem.comkohan.com.tw

Peptoids are typically synthesized via a "sub-monomer" method, which involves a two-step cycle of acylation and nucleophilic displacement. cem.comkohan.com.tw While automated peptide synthesizers can be adapted for this process, the development of dedicated platforms optimized for peptoid chemistry is a significant goal. kohan.com.tw Innovations in microwave-assisted synthesis have already been shown to dramatically reduce the time required for each cycle. cem.comkohan.com.tw

Future automated platforms will likely integrate synthesis, purification, and even preliminary screening in a seamless workflow. This will require advancements in robotics, fluid handling, and real-time analytical monitoring to ensure high fidelity and purity of the library members.

| Synthesis Method | Throughput | Key Characteristics | Future Directions |

| Manual Synthesis | Low | High flexibility, suitable for small-scale and methods development. | Time-consuming and labor-intensive for library production. |

| Adapted Peptide Synthesizers | Medium | Utilizes existing automated platforms for increased speed. kohan.com.tw | May not be fully optimized for the specific kinetics and reagent requirements of peptoid synthesis. |

| Microwave-Assisted Automated Synthesis | High | Significantly reduces reaction times for each synthesis cycle. cem.comkohan.com.tw | Further integration of purification and analysis steps. |

| Dedicated Automated Peptoid Synthesizers | Very High | Platforms specifically designed for the sub-monomer synthesis method. | Development of more sophisticated software for library design and data management. |

Expanding the Scope of Applications in Chemical Biology and Material Science

The unique structural features of peptoids, such as their conformational flexibility and resistance to proteases, make them highly attractive for a range of applications. researchgate.netcem.com The incorporation of this compound can introduce important hydrophobic and aromatic interactions, which are critical for molecular recognition and self-assembly processes.

In the realm of chemical biology , a grand challenge is the design of peptoids that can mimic or disrupt biological processes with high specificity. This includes developing peptoids as potential therapeutics, such as antimicrobial agents or inhibitors of protein-protein interactions. researchgate.netnih.gov The phenylethyl side chain can play a crucial role in binding to hydrophobic pockets on protein surfaces.

In material science , peptoids are being explored for the creation of novel nanomaterials, hydrogels, and functional surfaces. The ability of peptoids to self-assemble into defined secondary structures is a key aspect of this research. The aromatic nature of the phenylethyl group in this compound can drive the formation of ordered nanostructures through π-stacking interactions. Another related building block, Fmoc-N-(2-azidoethyl)glycine, is used in material science for creating functionalized polymers and in diagnostics. chemimpex.com

Theoretical and Computational Advances for Predictive Design

As the complexity of peptoid structures and their applications grows, the need for predictive computational tools becomes increasingly critical. A significant challenge in this area is accurately modeling the conformational behavior of peptoids, which are generally more flexible than peptides.

Molecular dynamics (MD) simulations are being used to explore the conformational landscapes of peptoids and to understand how the sequence of N-substituted glycines dictates their three-dimensional structure and assembly. These simulations can provide insights that are difficult to obtain through experimental methods alone.

A major goal is to develop robust force fields specifically parameterized for peptoids to improve the accuracy of these simulations. Furthermore, quantum mechanics (QM) calculations can be employed to provide high-accuracy data for force field development and to study the mechanisms of reactions involved in peptoid synthesis, such as the Fmoc deprotection step.

Ultimately, the integration of these computational approaches with machine learning algorithms could lead to platforms capable of predicting the structure and function of a peptoid from its sequence. This would represent a paradigm shift, enabling the in silico design of peptoids with tailored properties for specific applications in medicine and materials science.

Q & A

Q. How is N-Fmoc-N-(2-phenylethyl)-glycine synthesized, and what purification methods ensure high yield and purity?

Methodological Answer: The synthesis typically involves two steps:

Fmoc Protection : Glycine’s α-amino group is protected using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base (e.g., NaHCO₃ or K₂CO₃) to form N-Fmoc-glycine .

Substituent Introduction : The 2-phenylethyl group is introduced via alkylation or reductive amination. For example, reacting N-Fmoc-glycine with 2-phenylethyl bromide under basic conditions .

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using solvents like methanol/water) ensures purity (>95%). Purity is validated via HPLC or NMR .

Q. What role does the Fmoc group play in solid-phase peptide synthesis (SPPS), and how is it selectively removed?

Methodological Answer:

- Role : The Fmoc group protects the amino terminus during peptide elongation, preventing unwanted side reactions. It is stable under acidic conditions but labile to bases .

- Deprotection : Removed using 20% piperidine in dimethylformamide (DMF) via β-elimination. The reaction is monitored by UV absorbance (λ = 301 nm) to confirm cleavage .

Advanced Research Questions

Q. How do steric effects of the 2-phenylethyl group influence coupling efficiency in peptide synthesis, and how can reaction conditions be optimized?

Methodological Answer:

- Steric Impact : The bulky 2-phenylethyl group reduces coupling efficiency by hindering access to the amino group. This is observed in slower reaction kinetics compared to unsubstituted glycine derivatives .

- Optimization Strategies :

- Coupling Agents : Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) instead of HBTU for higher activation efficiency .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction rates.

- Temperature : Elevated temperatures (30–40°C) mitigate steric hindrance but require monitoring for epimerization .

Q. What analytical techniques are critical for characterizing this compound and verifying its incorporation into peptides?

Methodological Answer:

- Structural Confirmation :

- Peptide Incorporation :

- HPLC : Retention time shifts and UV absorption (301 nm for Fmoc) confirm successful coupling .

- MALDI-TOF MS : Detects mass increments corresponding to the added residue .

Q. How do conflicting data on substituent effects (e.g., hydrophobic vs. fluorinated groups) impact the design of peptide analogs using this compound?

Methodological Answer:

- Case Study :

- Hydrophobic Groups (2-Phenylethyl) : Enhance peptide stability and membrane permeability but may reduce solubility .

- Fluorinated Groups (e.g., Trifluoroethyl) : Improve bioavailability and NMR detectability (via ¹⁹F signals) but introduce electronic effects that alter binding kinetics .

- Resolution Strategy :

- Comparative Synthesis : Prepare analogs with varied substituents (e.g., 2-phenylethyl vs. trifluoroethyl) and evaluate via SPR (Surface Plasmon Resonance) for binding affinity .

- Solubility Testing : Use dynamic light scattering (DLS) to assess aggregation tendencies in aqueous buffers .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported coupling efficiencies for N-alkylated glycine derivatives?

Methodological Answer:

- Root Causes : Discrepancies arise from variations in:

- Reagent Purity : Impure Fmoc-Cl or alkylating agents reduce yields. Validate via NMR before use .

- Reaction Scale : Micromolar-scale reactions (e.g., SPPS) may show lower efficiency than bulk synthesis due to mixing limitations .

- Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.